
9,12,15-Octadecatrienamide, N,N-bis(2-hydroxyethyl)-, (9Z,12Z,15Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is a complex organic compound characterized by its multiple double bonds and functional groups. This compound is notable for its unique structure, which includes a long hydrocarbon chain with three conjugated double bonds and two hydroxyethyl groups attached to a nitrogen atom. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide typically involves the following steps:
Starting Material: The synthesis begins with 9,12,15-octadecatrienoic acid, which is a fatty acid with three conjugated double bonds.
Amidation Reaction: The carboxylic acid group of 9,12,15-octadecatrienoic acid is converted to an amide group through a reaction with diethanolamine. This reaction is typically carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Purification: The resulting product is purified using techniques such as column chromatography to isolate the desired compound.
Industrial Production Methods
In an industrial setting, the production of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide may involve large-scale amidation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The use of efficient purification methods, such as high-performance liquid chromatography (HPLC), is crucial to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide undergoes various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions, typically in the presence of a catalyst such as palladium on carbon.
Substitution: The hydroxyethyl groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is used for reduction reactions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced alkanes, and substituted amides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of conjugated double bonds and the effects of functional groups on chemical reactions.
Biology: The compound is investigated for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating inflammation and oxidative stress.
Industry: It is used in the development of new materials, such as surfactants and lubricants, due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of (9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide involves its interaction with biological membranes and proteins. The compound’s hydrocarbon chain can insert into lipid bilayers, affecting membrane fluidity and permeability. The hydroxyethyl groups can form hydrogen bonds with proteins, potentially modulating their activity. Additionally, the conjugated double bonds can participate in redox reactions, influencing cellular oxidative stress levels.
Comparación Con Compuestos Similares
Similar Compounds
(9Z,12Z,15Z)-N-(2-hydroxyethyl)octadeca-9,12,15-trienamide: Similar structure but with only one hydroxyethyl group.
(9Z,12Z,15Z)-N-(2-hydroxyethyl)henicosa-9,12,15-trienamide: Similar structure but with a longer hydrocarbon chain.
Uniqueness
(9Z,12Z,15Z)-N,N-Bis(2-hydroxyethyl)-9,12,15-octadecatrienamide is unique due to the presence of two hydroxyethyl groups, which enhance its amphiphilic properties and reactivity. This makes it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.
Propiedades
Número CAS |
59846-11-6 |
|---|---|
Fórmula molecular |
C22H39NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(9Z,12Z,15Z)-N,N-bis(2-hydroxyethyl)octadeca-9,12,15-trienamide |
InChI |
InChI=1S/C22H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20-24)19-21-25/h3-4,6-7,9-10,24-25H,2,5,8,11-21H2,1H3/b4-3-,7-6-,10-9- |
Clave InChI |
VHFVFDNVBQGNQX-PDBXOOCHSA-N |
SMILES isomérico |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)N(CCO)CCO |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)N(CCO)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
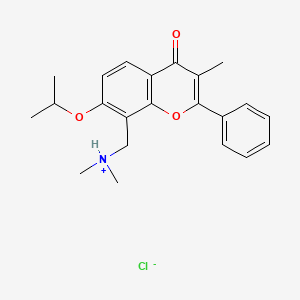

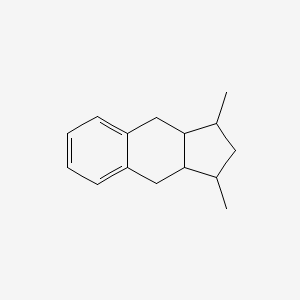
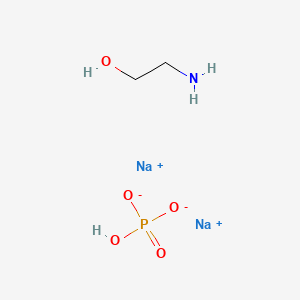
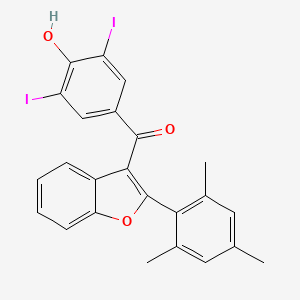
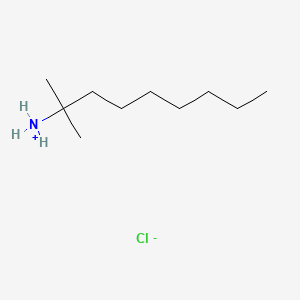
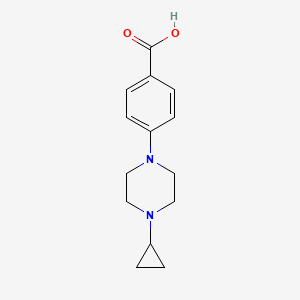
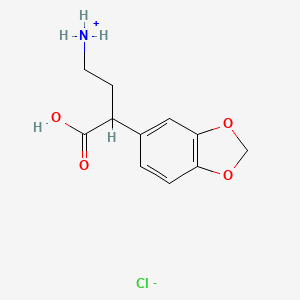
![tert-butyl N-[1-oxo-3-phenylmethoxy-1-(propylamino)propan-2-yl]carbamate](/img/structure/B13769262.png)
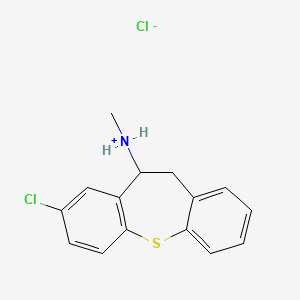
![Sarhamnolosid [German]](/img/structure/B13769271.png)

